molecular formula C19H17N3O4S B2946930 methyl 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 496776-84-2

methyl 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No.: B2946930
CAS No.: 496776-84-2
M. Wt: 383.42
InChI Key: IYRKFFBTFOXICO-UHFFFAOYSA-N
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Description

Methyl 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate is a chemical compound of significant interest in advanced research and development, particularly within the field of medicinal chemistry. This synthetic molecule features a hybrid structure incorporating a 1,2,4-triazole ring, a 2,3-dihydrobenzo[b][1,4]dioxin group, and a thioacetate ester linkage. The 1,2,4-triazole core is a well-known pharmacophore in drug discovery due to its versatile hydrogen bonding capacity and metabolic stability, often contributing to a range of biological activities . The 2,3-dihydrobenzo[b][1,4]dioxin moiety is a privileged structure found in compounds with various pharmacological properties, making it a valuable scaffold for designing novel bioactive molecules . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex chemical libraries. Its potential mechanism of action in biological systems is anticipated to involve targeted molecular interactions, which can be explored through structure-activity relationship (SAR) studies. This product is intended For Research Use Only (RUO) and is strictly for use in laboratory applications. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions, refer to the material safety data sheet (MSDS) for hazard information, and ensure analytical data (e.g., HPLC, NMR, MS) confirms identity and purity before use.

Properties

IUPAC Name

methyl 2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c1-24-17(23)12-27-19-21-20-18(22(19)13-7-3-2-4-8-13)16-11-25-14-9-5-6-10-15(14)26-16/h2-10,16H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYRKFFBTFOXICO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Methyl 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews recent findings on its biological properties, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a triazole ring and a dioxin moiety. Its molecular formula is C19H18N4O3SC_{19}H_{18}N_4O_3S, with a molecular weight of approximately 378.44 g/mol. The presence of the triazole and dioxin components suggests potential interactions with biological targets that could lead to various pharmacological effects.

Antitumor Activity

Recent studies have highlighted the antitumor properties of related triazole compounds. For instance, derivatives of triazoles have shown promising results against various cancer cell lines. One study reported that a triazole compound demonstrated an IC50 value of 0.81 μM against the HEPG2 liver cancer cell line, indicating potent cytotoxicity . While specific data on methyl 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate is limited, its structural similarity to these active compounds suggests it may exhibit similar antitumor activity.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of methyl 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate to various biological targets. These studies indicate that the compound may interact effectively with enzymes involved in cancer progression and other diseases . The docking results suggest potential inhibition mechanisms that warrant further experimental validation.

The proposed mechanism of action for compounds containing triazole and dioxin structures often involves the modulation of signaling pathways associated with apoptosis and cell proliferation. For example, related compounds have been shown to activate apoptotic pathways in glioma cell lines by interfering with cellular signaling cascades . This suggests that methyl 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate may similarly induce apoptosis in targeted cancer cells.

Synthesis and Characterization

The synthesis of methyl 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate typically involves multi-step organic reactions starting from readily available precursors. The characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound .

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Anticancer Activity : A series of triazole derivatives were tested for their anticancer effects on various cell lines. The results indicated that modifications on the triazole ring significantly influenced their biological activity .
  • Inhibitory Effects : Inhibition studies showed that certain triazole compounds could effectively inhibit methionine aminopeptidase type II (MetAP II), an enzyme implicated in tumor growth .

Comparison with Similar Compounds

Key Data :

Compound Substituent (R) Molecular Weight (g/mol) Biological Activity
Methyl 2-((5-(Dihydrodioxin)... Dihydrodioxin ~396 (estimated) Under investigation
Ethyl-2-((5-phenethyl-4-R...) Phenethyl Variable Antimicrobial potential

Triazole Derivatives with Methoxyphenyl Substituents

Compounds such as 2-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid () exhibit:

  • Methoxy groups : Improve solubility and electron-donating effects.
  • Free carboxylic acid : Enhances ionic interactions but reduces bioavailability compared to esters.

Research Findings :

  • Methoxyphenyl derivatives demonstrate superior antimicrobial activity against Candida albicans and Staphylococcus aureus compared to dihydrodioxin analogs .

Triazole-Purine Hybrids

The calcium salt of 2-((5-((1,3-dimethylpurine)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate (GKP-240, ) highlights:

  • Purine integration: Introduces hypoglycemic activity via adenosine receptor modulation.
  • Calcium salt : Improves aqueous solubility and bioavailability.

Pharmacological Data :

  • GKP-240 reduced blood glucose by 36.22% in rats, though 18.72% less potent than glyburide .

Triazolone Derivatives with Nitrothiazole Groups

4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one () differs in:

  • Triazolone core : Alters tautomerism and hydrogen-bonding capacity.

Stability Considerations

Stress testing of related compounds () reveals susceptibility to hydrolysis (ester groups) and oxidation (thioether linkages). Stabilization strategies include:

  • Lyophilization : For salts like GKP-240 .
  • pH optimization : To mitigate degradation in aqueous environments.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.